4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)-
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Overview
Description
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- is a complex organic compound with a molecular formula of C13H21NO It is a derivative of quinolinol, featuring ethynyl and dimethyl substitutions, and is esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride involves multiple steps:
Starting Material: The synthesis begins with quinolinol as the core structure.
Ethynylation: Introduction of the ethynyl group at the 4-position of the quinolinol ring.
Dimethylation: Subsequent dimethylation at the 1 and 2 positions.
Esterification: The compound is then esterified with benzoic acid to form the benzoate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Post-reaction purification steps such as crystallization and filtration to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Hydrogenated quinolinol compounds.
Substitution Products: Various substituted quinolinol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Modulation of biochemical pathways such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)
Uniqueness
- Stereochemistry : The unique stereochemistry of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride distinguishes it from its analogs.
- Functional Groups : The presence of ethynyl and dimethyl groups, along with the benzoate ester, imparts distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
110345-59-0 |
---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[(2R,4S,4aR,8aR)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17-,18-,20+;/m1./s1 |
InChI Key |
CYWZHNGATLWUHZ-BSUIWYASSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]([C@@H]2CCCC[C@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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